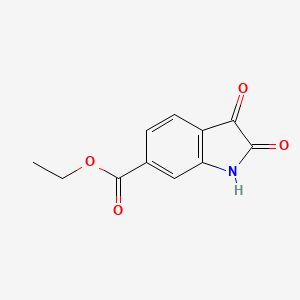

Ethyl 2,3-dioxoindoline-6-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-7-8(5-6)12-10(14)9(7)13/h3-5H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBICCSIPFOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677449 | |

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-64-9 | |

| Record name | Ethyl 2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and physical properties of Ethyl 2,3-dioxoindoline-6-carboxylate

An In-depth Technical Guide to Ethyl 2,3-dioxoindoline-6-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,3-dioxoindoline-6-carboxylate, a key heterocyclic compound within the esteemed isatin family. As a functionalized derivative, this molecule serves as a pivotal intermediate in the synthesis of complex chemical entities for pharmaceutical and materials science research. We will explore its fundamental physicochemical and spectroscopic properties, delve into its synthetic pathways and inherent reactivity, and present standardized protocols for its preparation and characterization. This document is intended for researchers, medicinal chemists, and drug development scientists who leverage privileged scaffolds like isatin to engineer novel bioactive agents.

Introduction to the Isatin Scaffold: A Privileged Core

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their vast and diverse pharmacological activities.[1][2] First identified in 1841 as a product of indigo oxidation, the isatin core is a synthetically versatile scaffold, featuring a fused aromatic ring and a pyrrolidine-2,3-dione system.[3][4] This unique structure contains multiple reactive sites—an acidic N-H proton, two distinct carbonyl groups, and an aromatic ring—that can be selectively functionalized to generate extensive libraries of novel compounds.[3][5]

Ethyl 2,3-dioxoindoline-6-carboxylate is a prominent member of this class, incorporating an ethyl ester at the 6-position of the isatin core. This modification not only provides a handle for further chemical elaboration but also modulates the molecule's electronic properties and solubility, making it an invaluable building block in drug discovery programs targeting cancer, viral infections, and bacterial diseases.[1][6]

Caption: Core structure of Isatin and the specific target molecule.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research. For Ethyl 2,3-dioxoindoline-6-carboxylate, many properties are derived from computational models and data from closely related analogs due to its status as a specialized research chemical.

| Property | Value | Source |

| IUPAC Name | Ethyl 2,3-dioxo-1H-indole-6-carboxylate | [7] |

| Synonyms | Isatin-6-carboxylic acid ethyl ester | [7] |

| CAS Number | 101870-10-4 (Parent Acid) | [7] |

| Molecular Formula | C₁₁H₉NO₄ | [6][8] |

| Molecular Weight | 219.19 g/mol | [6][8] |

| Appearance | Expected to be an orange-red crystalline solid | [5][9] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and hot ethanol. | [3][10] |

| Melting Point | Not definitively reported; parent acid and related isatins are high-melting-point solids (>200°C). | [9] |

| XLogP3 | 0.2 (Computed for parent acid) | [7] |

Spectroscopic Profile: Confirming Molecular Identity

Spectroscopic analysis is non-negotiable for verifying the structure and purity of a synthesized compound. The expected spectral data for Ethyl 2,3-dioxoindoline-6-carboxylate are as follows:

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

A triplet (3H) and a quartet (2H) characteristic of the ethyl ester group (-OCH₂CH₃).

-

Multiple signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet at a downfield chemical shift (> δ 10.0 ppm) for the N-H proton of the isatin core.[3]

-

-

¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. Diagnostic peaks include:

-

Three signals for the carbonyl carbons (C2, C3, and the ester C=O) in the δ 160-185 ppm range.

-

Signals for the aromatic carbons.

-

Signals for the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum should display strong absorption bands corresponding to:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate mass measurement, confirming the molecular formula. The ESI-MS spectrum should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻ at an m/z value corresponding to 219.05.

Synthesis and Chemical Reactivity

Synthetic Pathways

From a strategic standpoint, Ethyl 2,3-dioxoindoline-6-carboxylate is most efficiently prepared via the esterification of its corresponding carboxylic acid precursor, 2,3-dioxoindoline-6-carboxylic acid. The parent acid can be synthesized using established methods for isatin formation, such as the Sandmeyer process, which involves the cyclization of an isonitrosoacetanilide derived from a substituted aniline.[3]

The final esterification step is typically achieved under acidic conditions (e.g., Fischer esterification) using ethanol as both the reagent and solvent.

Caption: Plausible synthetic route to the target compound.

Chemical Reactivity: A Versatile Intermediate

The synthetic utility of Ethyl 2,3-dioxoindoline-6-carboxylate stems from its multiple reactive centers:

-

C3-Carbonyl: This ketone is highly electrophilic and readily participates in condensation reactions (e.g., Aldol, Knoevenagel) with active methylene compounds, forming the basis for many bioactive molecules like indirubins.[5]

-

N1-Amide: The N-H proton is acidic and can be deprotonated to form an anion, which can then be N-alkylated or N-acylated to introduce diverse substituents.[1]

-

Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid or converted to amides by reacting with amines, allowing for further diversification.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the deactivating nature of the dione and carboxylate groups directs substitution to specific positions.

Experimental Protocols: A Framework for Reproducibility

Protocol: Synthesis via Fischer Esterification

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-dioxoindoline-6-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol to serve as both solvent and reactant (e.g., 20-30 mL per gram of starting material).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of starting material).

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water. The product may precipitate. If not, neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol: Compound Characterization Workflow

A self-validating workflow ensures the identity and purity of the final compound, making subsequent experimental data reliable.

Caption: Workflow for compound validation.

Applications in Research and Drug Development

Ethyl 2,3-dioxoindoline-6-carboxylate is not typically an end-product but rather a crucial starting material or intermediate. Its value lies in its ability to be readily converted into more complex molecules for biological screening.

-

Scaffold for Inhibitor Design: The isatin core is a known scaffold for potent inhibitors of various enzymes. For instance, derivatives have been developed as inhibitors of proteases (like SARS-CoV-2 3CLpro) and kinases, which are critical targets in antiviral and anticancer therapy.[6][11]

-

Synthesis of Heterocyclic Systems: The reactive dione functionality allows for its use in ring-forming reactions to construct larger, more complex heterocyclic systems like quinolines and spiro-indoles, which are themselves pharmacologically important.[3][6]

-

Probe for Structure-Activity Relationship (SAR) Studies: The ester at the 6-position allows for systematic modification (e.g., creating a library of different esters or amides) to probe how changes in this part of the molecule affect biological activity, a fundamental practice in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 2,3-dioxoindoline-6-carboxylate is not widely available, data from the closely related Ethyl 2,3-dioxoindoline-7-carboxylate can be used as a proxy for preliminary safety assessment.[6]

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Chemical Suppliers. (n.d.). ethyl-2,3-dioxoindoline-6-carboxylate | CAS 1263282-64-9. [Link]

-

PubChem. (n.d.). 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 9-fluoro-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxylate. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubChem. (n.d.). 2,3-Dioxoindoline-6-carboxylic acid. Retrieved from [Link]

-

Nazeer, E., et al. (2022). 2, 3-Dioxoindoline derivatives: synthesis, reactions and exploring pharmacological activities. International Journal of Research and Review, 9(12), 109-120. [Link]

-

Kakkar, R., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 351-368. [Link]

-

International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

-

PubChem. (n.d.). Ethyl 2,3-dioxo-1,4-dihydroquinoline-4-carboxylate. Retrieved from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

PubMed. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]

-

PubChem. (n.d.). 2-[(1R)-1-Carboxy-2-(4-hydroxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid. Retrieved from [Link]

-

DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. [Link]

-

ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. [Link]

-

SpectraBase. (n.d.). 1,3-Dioxo-1,3-dihydro-isoindole-2-carboxylic acid methyl ester. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. journals.irapa.org [journals.irapa.org]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-Dioxoindoline-6-carboxylic acid | C9H5NO4 | CID 46941538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2,3-dioxoindoline-5-carboxylate | C11H9NO4 | CID 12351494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. xisdxjxsu.asia [xisdxjxsu.asia]

- 10. echemi.com [echemi.com]

- 11. Ethyl 9-fluoro-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2,3-dioxoindoline-6-carboxylate structural formula and IUPAC name

An In-Depth Technical Guide to Ethyl 2,3-dioxoindoline-6-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets.[1] First identified in 1841 as a product of indigo oxidation, isatin and its derivatives have since been the subject of extensive research, revealing a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthetic tractability of the isatin core allows for precise modifications at multiple positions, enabling the fine-tuning of its biological activity. This guide provides a comprehensive technical overview of a specific, functionally rich derivative: Ethyl 2,3-dioxoindoline-6-carboxylate. We will delve into its chemical identity, plausible synthetic routes based on established industrial processes, expected analytical characterization, and its significant potential in the landscape of modern drug discovery, particularly in the development of targeted cancer therapies.

Chemical Identity and Structural Formula

The fundamental identity of a compound is rooted in its structure and nomenclature. Ethyl 2,3-dioxoindoline-6-carboxylate is defined by an isatin core with an ethyl carboxylate group at the 6-position of the benzene ring.

IUPAC Name: Ethyl 2,3-dioxo-1H-indole-6-carboxylate

Synonyms: 6-Carboethoxyisatin, Ethyl isatin-6-carboxylate

CAS Number: 1263282-64-9

Structural Formula:

Caption: Conceptual workflow of the Sandmeyer isatin synthesis.

Proposed Experimental Protocol for Ethyl 2,3-dioxoindoline-6-carboxylate

This proposed multi-step synthesis is adapted from procedures for producing key intermediates of Nintedanib. [2][3]It begins with a substituted toluene and proceeds through nitration, chain prolongation, reductive cyclization to form the oxindole, and finally, oxidation to the desired isatin.

Workflow Diagram:

Caption: Proposed synthetic workflow for Ethyl 2,3-dioxoindoline-6-carboxylate.

Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 2-oxoindoline-6-carboxylate

-

Chain Prolongation and Reductive Cyclization: A robust method starts from a substituted nitro-aromatic compound. For instance, (4-cyano-2-nitrophenyl)acetic acid can be reductively cyclized to form the oxindole scaffold. [3]2. Esterification: The resulting carboxylic acid at the 6-position is then esterified using standard methods (e.g., ethanol with an acid catalyst like H₂SO₄ or SOCl₂) to yield Ethyl 2-oxoindoline-6-carboxylate . This compound is a known impurity of Nintedanib. [4] Step 2: Oxidation to Ethyl 2,3-dioxoindoline-6-carboxylate

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-oxoindoline-6-carboxylate (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidizing Agent: Add a slight excess (e.g., 1.1 to 1.5 equivalents) of an oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the α-oxidation of ketones to 1,2-dicarbonyls and is effective for converting oxindoles to isatins. Other modern, milder oxidizing agents can also be employed.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture. If SeO₂ was used, the selenium byproduct can be filtered off. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 2,3-dioxoindoline-6-carboxylate.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Below are the expected spectroscopic signatures for Ethyl 2,3-dioxoindoline-6-carboxylate, inferred from its structure and data for analogous compounds.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at positions 4, 5, and 7 of the indole ring. - NH Proton: A broad singlet in the downfield region (approx. 10.0-11.0 ppm), characteristic of the isatin N-H. - Ethyl Group: A quartet (approx. 4.3 ppm, -OCH₂-) and a triplet (approx. 1.3 ppm, -CH₃). |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (approx. 160-185 ppm) for the C2 and C3 carbonyls of the isatin core. - Ester Carbonyl: A signal around 165 ppm for the carboxylate group. - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm). - Ethyl Group: Signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretches: Strong absorption bands in the region of 1700-1760 cm⁻¹ corresponding to the ketone, lactam, and ester carbonyl groups. - Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (219.19 g/mol ). High-resolution mass spectrometry should confirm the elemental composition C₁₁H₉NO₄. |

Applications in Drug Discovery and Development

The isatin scaffold is a fertile ground for the discovery of novel therapeutic agents. Its derivatives have been shown to inhibit a variety of enzymes, making them attractive for development in several disease areas.

Isatin Derivatives as Enzyme Inhibitors

Isatins have demonstrated inhibitory activity against a range of enzymes, including:

-

Kinases: Many isatin derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The substitution pattern on the isatin ring is critical for determining kinase selectivity. [5]* Caspases: As modulators of apoptosis, caspase inhibitors derived from isatin have been explored for their therapeutic potential.

-

Carboxylesterases (CE): Isatins have been identified as potent and specific inhibitors of CEs, enzymes responsible for the metabolism of numerous ester-containing drugs. This suggests a role for isatin derivatives in modulating drug metabolism and efficacy. [6]* Indoleamine 2,3-dioxygenase (IDO-1): IDO-1 is an immunosuppressive enzyme and a key target in immuno-oncology. Isatin-related structures are being investigated as IDO-1 inhibitors. [7]

Caption: The isatin scaffold as a versatile platform for enzyme inhibition.

Relevance to Nintedanib and Tyrosine Kinase Inhibition

The most direct and compelling application for the indoline-6-carboxylate core comes from its use in the synthesis of Nintedanib. Nintedanib is a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). The synthesis of Nintedanib involves an intermediate, methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, which is derived from methyl 2-oxoindoline-6-carboxylate. [2] The ethyl ester, Ethyl 2,3-dioxoindoline-6-carboxylate, serves as a direct precursor or a close analogue for building similar kinase inhibitors. The 2,3-dioxo functionality provides a key reactive handle for condensation reactions to introduce the diverse side chains necessary for potent and selective kinase binding.

Conclusion

Ethyl 2,3-dioxoindoline-6-carboxylate is a functionally rich heterocyclic compound with significant, albeit largely untapped, potential in medicinal chemistry. Its structural features, particularly the reactive isatin core and the 6-carboxylate group, make it an ideal starting point for the synthesis of complex molecules targeting a range of enzymes. The established use of its analogue in the synthesis of the blockbuster drug Nintedanib underscores the value of this scaffold in the development of potent kinase inhibitors. This guide has provided a comprehensive overview of its chemical identity, a plausible and robust synthetic protocol, and the scientific rationale for its application in drug discovery. Further investigation into the synthesis and biological evaluation of novel derivatives based on this scaffold is highly warranted and promises to yield new therapeutic candidates for cancer and other diseases.

References

- Celgene Corporation. (2002). Substituted 1-oxo- and 1,3-dioxoisoindoline and method of reducing inflammatory cytokine levels.

-

Justia Patents. (2020). Synthesis of 2-indolinone derivatives. [Link]

-

KMN Chemical. (2024). Certificate of Analysis - Ethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12351494, Ethyl 2,3-dioxoindoline-5-carboxylate. PubChem. [Link]

-

Nazeer, E., Aswany, U. R., & Dharan, S. S. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-123. [Link]

- Google Patents. (2021).

- Google Patents. (2009). Indolinone derivatives and process for their manufacture.

- Google Patents. (2011). Indolinone derivatives, processes for their manufacture, and their use as medicaments.

-

Chem-Impex. (n.d.). Ethyl 1-((1,3-Dioxoisoindolin-2-Yl)Methyl)-6,7-Dimethoxyisoquinoline-4-Carboxylate. [Link]

-

Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(11), 2795. [Link]

-

Allawi, M. M., et al. (2022). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 14(12), 895-915. [Link]

-

Al-Ostoot, F. H., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Dolšak, A., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617-9629. [Link]

-

Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry, 15(11), 3747-3757. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. patents.justia.com [patents.justia.com]

- 3. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 4. kmpharma.in [kmpharma.in]

- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of isatin derivatives like Ethyl 2,3-dioxoindoline-6-carboxylate

An In-Depth Technical Guide to the Discovery and History of Isatin Derivatives: The Case of Ethyl 2,3-dioxoindoline-6-carboxylate

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of a Simple Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple, diverse biological targets, serving as a fertile starting point for drug discovery. Isatin (1H-indole-2,3-dione) stands as a quintessential example of such a scaffold. First isolated over 180 years ago from a common dye, its simple yet reactive structure has given rise to a vast and pharmacologically rich family of derivatives. This guide delves into the historical journey of isatin, from its discovery to the classical synthetic routes that unlocked its potential. We will explore the rationale behind its derivatization, focusing on a representative example, Ethyl 2,3-dioxoindoline-6-carboxylate, to illustrate how modern chemistry builds upon this historical foundation to address contemporary therapeutic challenges.

Part 1: The Genesis of Isatin - From Indigo Dye to a Privileged Core

The story of isatin begins not in a pharmaceutical lab, but in the world of pigments. In 1840, Otto Linné Erdmann and Auguste Laurent first obtained this brilliant orange-red crystalline solid through the oxidation of indigo dye using nitric and chromic acids.[1][2][3][4][5][6][7] Initially an object of academic curiosity, the structure of isatin—an indole ring bearing two carbonyl groups at positions 2 and 3—was soon recognized for its synthetic versatility.[2][4][7][8][9][10]

This simple heterocyclic compound was later found to be more than just a synthetic curiosity; it is an endogenous substance found in plants of the Isatis genus and has been identified in mammalian tissues and fluids as a metabolic derivative of adrenaline.[4][5][6][7][11] This natural occurrence hinted at an intrinsic biological relevance, a premonition that would be extensively validated over the subsequent century.

The true power of the isatin core lies in its reactive nature. The molecule presents three primary sites for chemical modification: the nitrogen atom (N-1), the highly reactive ketone at the C-3 position, and the aromatic benzene ring, which is amenable to electrophilic substitution, typically at the C-5 and C-7 positions.[5][11][12] This inherent reactivity provides a blueprint for generating extensive libraries of derivatives, each with unique steric and electronic properties.

Part 2: Foundational Syntheses of the Isatin Nucleus

The journey from a simple aniline to the complex isatin core is a classic tale of synthetic organic chemistry. Over the years, several named reactions have been developed, with the Sandmeyer and Stolle syntheses remaining the most fundamental and widely adopted methods. The choice between these methods is often dictated by the desired substitution pattern on the final isatin product and the availability of starting materials.

The Sandmeyer Isatin Synthesis

Reported by Traugott Sandmeyer in 1919, this is arguably the most traditional and frequently employed method for preparing isatin and its analogs.[8][13] It is a robust, albeit sometimes harsh, two-step procedure.

-

Step 1: Formation of an Isonitrosoacetanilide. The synthesis begins with the reaction of an aniline with chloral hydrate and hydroxylamine in an aqueous solution of sodium sulfate.[1][3][12][14][15] This forms an α-oximinoacetanilide intermediate, also known as an isonitrosoacetanilide.

-

Step 2: Acid-Catalyzed Cyclization. The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid.[13][14] The acid catalyzes an intramolecular electrophilic substitution reaction, where the aromatic ring attacks the imine carbon, followed by hydrolysis to yield the final isatin product.

The primary drawback of the Sandmeyer synthesis is the use of strongly acidic and high-temperature conditions, which can be incompatible with sensitive functional groups on the starting aniline.

The Stolle Synthesis

Developed by Robert Stollé starting in 1913, this method provides a valuable and often milder alternative to the Sandmeyer approach, particularly for preparing N-substituted and polycyclic isatins.[1][16]

-

Step 1: Acylation of Aniline. The synthesis commences with the acylation of a primary or secondary aniline with oxalyl chloride. This reaction forms an N-aryl oxamoyl chloride (a chlorooxalylanilide) intermediate.[3][5][16]

-

Step 2: Lewis Acid-Mediated Cyclization. The intermediate is then subjected to an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[1][3] This cyclization directly furnishes the isatin ring system.

The Stolle synthesis avoids the strong protic acids of the Sandmeyer method, but the requirement of a potent Lewis acid can still limit its substrate scope.

| Method | Key Reagents | Advantages | Limitations |

| Sandmeyer | Aniline, Chloral Hydrate, Hydroxylamine, H₂SO₄ | Well-established, robust, good for simple analogs.[8][15] | Harsh acidic conditions, high temperatures, limited functional group tolerance.[14] |

| Stolle | Aniline, Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Milder than Sandmeyer, good for N-substituted and substituted isatins.[1][4] | Requires stoichiometric amounts of Lewis acid, which can be moisture-sensitive. |

Part 3: The Pharmacological Rise of Isatin Derivatives

The synthetic accessibility of the isatin core, combined with its versatile reactive handles, has made it a cornerstone of modern medicinal chemistry. Isatin derivatives have demonstrated a remarkable breadth of biological activities, validating the scaffold's status as a privileged structure.[10][17] This wide-ranging activity stems from the ability of the isatin core and its appended functionalities to form key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with the active sites of various enzymes and receptors.

The therapeutic potential of this class of compounds is extensive, with derivatives showing promise as:

-

Anticancer Agents: Many isatin derivatives exhibit potent cytotoxic effects against various cancer cell lines.[8][18] The FDA-approved drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, features a related oxindole core derived from isatin chemistry, highlighting the clinical success of this scaffold.[19]

-

Antimicrobial and Antifungal Agents: Isatin-based compounds, particularly Schiff bases and Mannich bases, have shown significant activity against a range of pathogenic bacteria and fungi.[1][2][4][8]

-

Antiviral Agents: The isatin derivative Methisazone was one of the first antiviral drugs used prophylactically against smallpox.[20] More recently, derivatives have been investigated as inhibitors of viral proteases and reverse transcriptase, showing activity against viruses like HIV.[1][17][20]

-

Central Nervous System (CNS) Agents: The isatin core has been incorporated into molecules with anticonvulsant, anxiogenic, and sedative properties.[17][20]

Part 4: Technical Focus - Synthesis and Rationale of Ethyl 2,3-dioxoindoline-6-carboxylate

To understand the practical application of isatin chemistry, we will focus on a specific derivative: Ethyl 2,3-dioxoindoline-6-carboxylate. This molecule is not just a random variant; its structure is a deliberate design choice. The ethyl carboxylate group at the C-6 position serves two primary functions in medicinal chemistry:

-

Modulation of Physicochemical Properties: The ester group can influence the molecule's solubility, lipophilicity, and ability to cross cell membranes, which are critical pharmacokinetic parameters.

-

A Synthetic Handle: The ester can be easily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, providing a secondary point for diversification to fine-tune biological activity and target engagement.

Proposed Synthetic Protocol

Experimental Workflow: Synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate via Sandmeyer Protocol

Objective: To synthesize Ethyl 2,3-dioxoindoline-6-carboxylate from Ethyl 4-aminobenzoate.

Materials:

-

Ethyl 4-aminobenzoate

-

Chloral Hydrate

-

Sodium Sulfate, Anhydrous

-

Hydroxylamine Hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ethanol

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate (Ethyl 4-(2-(hydroxyimino)acetamido)benzoate)

-

In a 2 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine chloral hydrate (0.54 mol) and 1200 mL of deionized water. Stir until dissolved.

-

To this solution, add anhydrous sodium sulfate (1300 g) and stir to create a saturated solution.

-

Add a solution of Ethyl 4-aminobenzoate (0.50 mol) in 300 mL of water containing concentrated HCl (0.52 mol).

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the flask.

-

Heat the mixture vigorously. The onset of boiling should occur within approximately 45 minutes.

-

Maintain a vigorous boil for 2-3 minutes. During this time, the isonitrosoacetanilide intermediate will begin to crystallize and precipitate from the solution.[12]

-

Remove the heat source and cool the flask in an ice-water bath to complete the crystallization.

-

Filter the solid product using a Büchner funnel, wash with cold water, and air-dry. The product can be purified further by recrystallization from ethanol/water if necessary.

Step 2: Cyclization to Ethyl 2,3-dioxoindoline-6-carboxylate

Self-Validating System Note: This step is highly exothermic and requires careful temperature control. The reaction progress is visually indicated by a color change and the dissolution of the solid intermediate.

-

Carefully warm concentrated sulfuric acid (300 mL) to 50°C in a 1 L flask equipped with a mechanical stirrer and a thermometer.

-

In small portions, add the dry isonitrosoacetanilide intermediate (0.40 mol) from Step 1 to the warm acid. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C.[15] Use an external cooling bath (ice-water) as needed to manage the exotherm.

-

After the addition is complete, heat the resulting dark solution to 80°C and hold for 10 minutes to ensure the reaction goes to completion.[15]

-

Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice (approx. 2 kg) with stirring.

-

The product, Ethyl 2,3-dioxoindoline-6-carboxylate, will precipitate as a solid.

-

Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product in a vacuum oven at 50-60°C.

Part 5: The Future is Bright and Orange-Red

The story of isatin is far from over. From its origins as an oxidized pigment to its current status as a powerhouse in medicinal chemistry, the journey has been remarkable. Contemporary research continues to build on this legacy, with scientists developing novel, more environmentally benign synthetic methods and exploring new biological targets.[8][22] The ability to functionalize the isatin core, as demonstrated with Ethyl 2,3-dioxoindoline-6-carboxylate, ensures its continued relevance. As our understanding of disease biology deepens, this simple, enduring scaffold will undoubtedly be adapted to generate the next generation of targeted therapeutics, tackling everything from viral pandemics to complex cancers.[23][24]

References

- Sandmeyer Isatin Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.

- Sandmeyer Isatin Synthesis. (n.d.). SynArchive.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 143-148.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). MedChemComm, 10(3), 351-368.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). International Journal of Trend in Scientific Research and Development.

- Biological activities of isatin and its derivatives. (2005). Acta Pharmaceutica, 55(1), 1-14.

- Isatin Derivatives with Several Biological Activities. (2014). International Journal of Pharmaceutical Sciences and Research.

- A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021). Journal of Advanced Scientific Research.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Pharmaceuticals, 15(3), 272.

- Synthesis of Substituted Isatins. (2007). Molecules, 12(7), 1367-1375.

- A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.

- A Review an Isatin, Isatin Derivatives and their Pharmacological Activity. (2021). Research Journal of Pharmacology and Pharmacodynamics.

- Synthesis of Is

- Biological targets for isatin and its analogues: Implications for therapy. (2007). Current Drug Targets, 8(1), 115-125.

- Stollé Synthesis. (n.d.). SynArchive.

- Isatin Derivatives: A Comparative Guide to Biological Activity. (2025). BenchChem.

- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). PubMed.

- a review on isatin and its derivatives: synthesis, reactions and applications. (2021).

-

Isatin. (n.d.). In Wikipedia. Retrieved from [Link]

- Isatin Derivatives: A New Frontier in Synthesis and Applic

-

Isatin. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. (2012). ChemInform.

- What drugs can isatin be used to prepare?. (2024). ChemicalBook.

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic

- Ethyl 1-((1,3-Dioxoisoindolin-2-Yl)Methyl)

- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022).

-

Ethyl 2,3-dioxoindoline-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(15), 4453.

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons.

- Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (2011).

- 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)

- Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 641-646.

Sources

- 1. biomedres.us [biomedres.us]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. nmc.gov.in [nmc.gov.in]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. Isatin - Wikipedia [en.wikipedia.org]

- 7. journals.irapa.org [journals.irapa.org]

- 8. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review an Isatin, Isatin Derivatives and their Pharmacological Activity - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. synarchive.com [synarchive.com]

- 14. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. synarchive.com [synarchive.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. What drugs can isatin be used to prepare?_Chemicalbook [chemicalbook.com]

- 20. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tdcommons.org [tdcommons.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-dioxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] These activities include potential anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the isatin scaffold lies in its reactive C2 and C3 carbonyl groups and the modifiable aromatic ring, making it a privileged structure in drug discovery.[2][3] Ethyl 2,3-dioxoindoline-6-carboxylate, the subject of this guide, is a key intermediate, providing a functional handle—the ethyl carboxylate group—for the synthesis of more complex molecules and potential drug candidates.[3] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Spectroscopic Correlation

The structural integrity of Ethyl 2,3-dioxoindoline-6-carboxylate is confirmed by a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system of analysis.

Chemical Structure of Ethyl 2,3-dioxoindoline-6-carboxylate:

Caption: Structure of Ethyl 2,3-dioxoindoline-6-carboxylate.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments. For Ethyl 2,3-dioxoindoline-6-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.50 | s (broad) | - | 1H | NH |

| ~7.80 | d | ~8.0 | 1H | Ar-H (H-4) |

| ~7.75 | dd | ~8.0, ~1.5 | 1H | Ar-H (H-5) |

| ~7.20 | d | ~1.5 | 1H | Ar-H (H-7) |

| 4.35 | q | 7.1 | 2H | O-CH₂ -CH₃ |

| 1.35 | t | 7.1 | 3H | O-CH₂-CH₃ |

-

Expertise & Experience: The broad singlet for the N-H proton around 11.50 ppm is characteristic of an amide/lactam proton in a polar aprotic solvent like DMSO-d₆, where it can engage in hydrogen bonding. The aromatic region displays a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The downfield shift of H-7 is attributed to its proximity to the electron-withdrawing carboxylate group. The quartet and triplet of the ethyl group are classic indicators of this moiety, with their coupling constant of ~7.1 Hz confirming their adjacent relationship.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~184.0 | C=O (C-3) |

| ~165.0 | Ester C=O |

| ~159.0 | C=O (C-2) |

| ~150.0 | Ar-C (C-7a) |

| ~138.0 | Ar-CH (C-5) |

| ~132.0 | Ar-C (C-6) |

| ~125.0 | Ar-CH (C-4) |

| ~118.0 | Ar-C (C-3a) |

| ~112.0 | Ar-CH (C-7) |

| ~61.5 | O -CH₂-CH₃ |

| ~14.0 | O-CH₂-C H₃ |

-

Expertise & Experience: The three distinct carbonyl signals are key identifiers. The ketone (C-3) and amide (C-2) carbons of the isatin core are typically found at the lower end of the magnetic field (~184 and ~159 ppm, respectively), while the ester carbonyl is also significantly deshielded (~165 ppm). The aromatic carbons show a range of chemical shifts influenced by the substituents. The upfield signals around 61.5 and 14.0 ppm are characteristic of the ethyl ester's methylene and methyl carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of Ethyl 2,3-dioxoindoline-6-carboxylate is dominated by strong absorption bands corresponding to its various carbonyl groups and the N-H bond.

Table 3: Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Ketone, C-3) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1620 | Strong | C=O Stretch (Amide, C-2) |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

-

Trustworthiness: The presence of multiple strong bands in the carbonyl region (1600-1800 cm⁻¹) is a hallmark of the isatin structure.[4][5] The distinct frequencies for the ketone, ester, and amide carbonyls arise from differences in their electronic environments and resonance stabilization.[1][6] The broad N-H stretch around 3200 cm⁻¹ further confirms the presence of the lactam functionality. This collection of bands provides a highly reliable fingerprint for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[7][8]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Daltons) | Ion |

| 220.06 | [M+H]⁺ |

| 242.04 | [M+Na]⁺ |

| 218.04 | [M-H]⁻ |

Molecular Formula: C₁₁H₉NO₄, Exact Mass: 219.05 Da

-

Authoritative Grounding: The primary ion observed in positive mode ESI-MS is typically the protonated molecule, [M+H]⁺, at m/z 220.06.[9] The sodiated adduct, [M+Na]⁺, is also commonly observed and serves as a secondary confirmation of the molecular weight.[10] In negative mode, the deprotonated molecule, [M-H]⁻, would be expected. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement that confirms the elemental composition of the molecule with high confidence. Potential fragmentation in tandem MS (MS/MS) experiments could involve the loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate group (-73 Da) from the parent ion.

Experimental Protocols

The following are detailed, field-proven methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11][12] Ensure complete dissolution, using gentle vortexing if necessary.

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[11]

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.[13]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[14] Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.[14]

-

Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction to obtain the final spectrum.

-

Causality: DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar organic molecules and its high boiling point. The locking and shimming steps are critical for obtaining sharp, well-resolved peaks, which is essential for accurate interpretation of chemical shifts and coupling constants.[11][14]

Caption: General workflow for NMR sample analysis.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.[15] Record a background spectrum of the empty crystal. This step is crucial to subtract the absorbance of air (CO₂ and H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15][16]

-

Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal. This ensures a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Causality: The ATR technique is ideal for solid samples as it requires minimal to no sample preparation.[17] The quality of the spectrum is highly dependent on the intimate contact between the sample and the ATR crystal, which is why the pressure arm is a critical component of the setup.[15]

Electrospray Ionization - Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) for positive ion mode to facilitate protonation.[8]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip, which nebulizes the solution into a fine mist of charged droplets.[7][9] A heated drying gas (nitrogen) aids in solvent evaporation.

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.[9]

-

Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

-

Causality: ESI is a "soft" ionization method that minimizes fragmentation, making it ideal for determining the molecular weight of intact molecules.[7][8] The use of a volatile solvent and a drying gas is essential for the efficient desolvation of the droplets and the formation of gas-phase ions.[8]

Caption: Key stages in ESI-Mass Spectrometry analysis.

References

- Nuclear Magnetic Resonance (NMR) Spectroscopy - Standard Operating Procedure. Health, Safety and Environment Office.

- Experimental and theoretical vibrational study of isatin and its analogues. PubMed.

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.

- Standard Operating Procedure for NMR Experiments. University of Notre Dame.

- Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace.

- How To Prepare And Run An NMR Sample. ALWSCI.

- Electrospray Ionization. Creative Proteomics.

- Fourier Transform Infrared (FTIR) Spectroscopy. Lab 9 Report.

- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. MDPI.

- Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group.

- Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate.

- Important IR data for isatin and its complexes. ResearchGate.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.

- Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.

- Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. inChemistry.

- 2,3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review.

- Ethyl 2,3-dioxoindoline-7-carboxylate | CAS 681464-74-4. Benchchem.

- Exploring the Fragmentation of Sodiated Species Involving Covalent-Bond Cleavages for Metabolite Characterization. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. inchemistry.acs.org [inchemistry.acs.org]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

An In-Depth Technical Guide to Ethyl 2,3-dioxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2,3-dioxoindoline-6-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, reactivity, and its emerging role as a versatile building block for novel therapeutic agents.

Core Chemical Identity

Ethyl 2,3-dioxoindoline-6-carboxylate, also known as 6-carboethoxyisatin, is a derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities.[1][2][3] The presence of an ethyl carboxylate group at the 6-position of the indole ring modifies the electronic and steric properties of the parent molecule, offering a valuable handle for further chemical elaboration.

Table 1: Chemical Identity of Ethyl 2,3-dioxoindoline-6-carboxylate

| Property | Value |

| Systematic Name | Ethyl 2,3-dioxo-1H-indole-6-carboxylate |

| Synonyms | 6-Carboethoxyisatin |

| CAS Number | 1263282-64-9[4] |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2,3-dioxoindoline-6-carboxylate typically leverages established methods for isatin synthesis, with modifications to accommodate the carboxylated starting materials. The two most prominent and historically significant routes are the Sandmeyer and Stolle syntheses.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classical and widely used method for preparing isatins from anilines.[5] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization.

Conceptual Workflow for Sandmeyer Synthesis:

Figure 2: Conceptual workflow of the Stolle synthesis for Ethyl 2,3-dioxoindoline-6-carboxylate.

Experimental Protocol: A Generalized Stolle Approach

-

Step 1: Formation of the Chlorooxalylanilide Intermediate.

-

Dissolve ethyl 4-aminobenzoate in a dry, inert solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution in an ice bath and slowly add oxalyl chloride.

-

Allow the reaction to proceed, which typically results in the precipitation of the chlorooxalylanilide intermediate.

-

Isolate the intermediate by filtration and wash with a cold, dry solvent.

-

-

Step 2: Lewis Acid-Catalyzed Cyclization.

-

Suspend the dried chlorooxalylanilide intermediate in a suitable high-boiling inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Gradually add a Lewis acid, such as aluminum chloride, while carefully controlling the temperature.

-

Heat the reaction mixture to promote the intramolecular Friedel-Crafts acylation.

-

After the reaction is complete, cool the mixture and carefully quench with ice and hydrochloric acid.

-

Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

The Stolle synthesis is often favored for its milder conditions compared to the Sandmeyer method, although the use of strong Lewis acids requires careful handling.

-

The choice of Lewis acid can influence the reaction yield and purity; aluminum chloride is a common and effective choice for this type of Friedel-Crafts reaction.

Physicochemical Properties and Spectral Characterization

The physicochemical properties of Ethyl 2,3-dioxoindoline-6-carboxylate are crucial for its handling, formulation, and interpretation in biological assays. While specific experimental data for this exact isomer is not widely published, predictions can be made based on closely related analogs, such as the 5- and 7-carboxylate isomers. [6][7] Table 2: Predicted Physicochemical and Spectral Properties

| Property | Predicted Value / Characteristic Peaks | Rationale/Reference |

| Appearance | Orange to reddish-brown crystalline solid | Typical for isatin derivatives |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water | Based on the isatin scaffold and ethyl ester group |

| ¹H NMR | Signals for the aromatic protons (3H), the NH proton (1H, broad singlet), and the ethyl group (quartet for -CH₂- and triplet for -CH₃) | Inferred from related structures |

| ¹³C NMR | Resonances for the two carbonyl carbons (C2 and C3), the ester carbonyl, aromatic carbons, and the ethyl group carbons | Inferred from related structures |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1740-1760 (ester C=O stretch), ~1720-1740 (C3 ketone stretch), ~1610-1630 (C2 amide C=O stretch) | Characteristic vibrational modes for the functional groups present |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 219, with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and carbon monoxide (-CO) | Based on the molecular weight and common fragmentation pathways |

Reactivity and Applications in Drug Discovery

The isatin core of Ethyl 2,3-dioxoindoline-6-carboxylate is characterized by a highly reactive vicinal diketone moiety, making it a versatile precursor for a wide range of chemical transformations. The ester group at the 6-position provides an additional site for modification or can serve to modulate the overall properties of the molecule.

Key Reaction Pathways:

Figure 3: Key reaction pathways for the derivatization of Ethyl 2,3-dioxoindoline-6-carboxylate.

Role as a Building Block in Medicinal Chemistry:

Isatin and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. [1][2][3][8][9]Ethyl 2,3-dioxoindoline-6-carboxylate serves as a key intermediate in the synthesis of more complex molecules targeting these disease areas.

-

Anticancer Agents: The isatin scaffold is a component of several kinase inhibitors. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate libraries of amides for structure-activity relationship (SAR) studies. For instance, it is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor. [10]

-

Antiviral Compounds: Derivatives of isatin have shown promise as inhibitors of viral proteases, including the 3C-like protease (3CLpro) of SARS-CoV-2. [7]The specific substitution pattern on the isatin ring, including the position of the carboxylate group, can significantly influence inhibitory potency.

-

Antimicrobial Agents: Condensation of the C3-carbonyl group with various amines or hydrazines can lead to the formation of Schiff bases and hydrazones, many of which have demonstrated significant antibacterial and antifungal activity.

Conclusion

Ethyl 2,3-dioxoindoline-6-carboxylate is a valuable and versatile chemical entity for researchers in drug discovery and organic synthesis. Its straightforward, albeit sometimes challenging, synthesis via classical methods like the Sandmeyer and Stolle reactions provides access to a scaffold ripe for chemical diversification. The inherent reactivity of the isatin core, coupled with the modifiable ester functionality, makes it an attractive starting point for the development of novel therapeutic agents across a range of disease indications. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and adaptable building blocks cannot be overstated.

References

- Aziz, T., & Siddiqui, N. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).

- Al-khuzaie, F. S., & Al-Safi, Y. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Jain, A., & Sharma, S. (2021). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. ChemInform, 52(32).

- Ukrainets, I. V., Mospanova, E. V., & Bereznyakova, N. L. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Symmetry, 10(11), 633.

- Nazeer, E., U. R., A., & S. Dharan, S. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-123.

- Sareen, V., & Kumar, A. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1436.

- Rai, U. S., & Isloor, A. M. (2021). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave, 12(1), 1-20.

-

PubChem. (n.d.). Ethyl 2,3-dioxoindoline-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). ethyl-2,3-dioxoindoline-6-carboxylate. Retrieved from [Link]

- Wu, J., et al. (2012). Ethyl 9-fluoro-5,12-dioxo-5,12-dihydroindolizino[2,3-g]quinoline-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2548.

- Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 646-651.

- Yamai, Y., et al. (2017). A Tandem Reduction-Cyclization Approach to t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)

- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Journal of Physics: Conference Series, 1879, 022079.

- Google Patents. (2021). CN112592307B - Preparation method of nintedanib intermediate.

Sources

- 1. biomedres.us [biomedres.us]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethyl-2,3-dioxoindoline-6-carboxylate | CAS 1263282-64-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Ethyl 2,3-dioxoindoline-5-carboxylate | C11H9NO4 | CID 12351494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rjwave.org [rjwave.org]

- 10. CN112592307B - Preparation method of nintedanib intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Biological Activities of the Isatin Scaffold in Ethyl 2,3-dioxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetically derived molecules with potent biological activities.[1][2][3] This technical guide provides a comprehensive exploration of the diverse pharmacological landscape of the isatin scaffold, with a specific focus on the potential therapeutic applications of derivatives such as Ethyl 2,3-dioxoindoline-6-carboxylate. We will delve into the key biological activities associated with this scaffold, including its anticancer, antiviral, antimicrobial, and enzyme inhibitory properties. The underlying mechanisms of action, supported by authoritative research, will be discussed in detail. Furthermore, this guide will present exemplary experimental protocols for evaluating these biological activities and will utilize data visualization to illustrate key concepts and structure-activity relationships.

The Isatin Scaffold: A Versatile Core in Medicinal Chemistry

Isatin, an endogenous compound found in mammals, is a bicyclic molecule featuring a benzene ring fused to a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3.[1][4] This unique structural arrangement imparts a high degree of reactivity and allows for facile chemical modifications at multiple positions, namely the N1-position of the lactam, the C5 and C7 positions of the benzene ring, and the C3-carbonyl group. This synthetic tractability has enabled the generation of extensive libraries of isatin derivatives with a broad spectrum of pharmacological activities.[1][5][6] The versatility of the isatin scaffold makes it a cornerstone for the design and development of novel therapeutic agents.[7][8]

Anticancer Activities: A Prominent Therapeutic Avenue

The isatin scaffold has emerged as a particularly promising framework for the development of novel anticancer agents.[9][10][11] Isatin derivatives have demonstrated significant cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[9][12][13]

Mechanisms of Anticancer Action

The anticancer properties of isatin derivatives are often attributed to their ability to interfere with multiple cellular processes critical for cancer cell growth and survival. Key mechanisms include:

-

Induction of Apoptosis: Many isatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, a study on novel di- or trisubstituted isatin derivatives revealed that compound 2h induced apoptosis in Jurkat cells through the mitochondrial pathway, as evidenced by the dissipation of mitochondrial membrane potential and activation of caspase-3.[12]

-

Enzyme Inhibition: Isatin-based compounds can act as potent inhibitors of various enzymes that are overexpressed or play crucial roles in cancer progression. These include:

-

Kinases: Several isatin derivatives have been identified as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[14]

-

Histone Deacetylases (HDACs): Novel isatin-3-oxime-based hydroxamic acids have been designed to inhibit HDACs, which are promising targets for cancer therapy.[15]

-

Caspases: Isatin sulfonamides have been identified as selective inhibitors of caspases 3 and 7, enzymes that play a central role in the execution phase of apoptosis.[16]

-

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural features required for the anticancer activity of isatin derivatives. For example, substitutions at the N1 and C5 positions of the isatin ring have been shown to significantly influence their cytotoxic potential.[2][12] The introduction of a benzyl group at the N1-position and a trans-2-(methoxycarbonyl)ethen-1-yl group at the C5-position dramatically enhanced the cytotoxic activity of certain isatin derivatives.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental method to assess the in vitro anticancer activity of compounds like Ethyl 2,3-dioxoindoline-6-carboxylate is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Jurkat, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isatin derivative (and a positive control like doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral and Antimicrobial Potential

The isatin scaffold has also demonstrated significant promise as a source of antiviral and antimicrobial agents.[17][18][19][20]

Antiviral Activity

Isatin derivatives have been reported to exhibit inhibitory activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various DNA and RNA viruses.[17][18][19] The antiviral mechanism of action often involves the inhibition of key viral enzymes or proteins essential for viral replication.[17][19] For example, some isatin thiosemicarbazone derivatives have been shown to inhibit the synthesis of viral structural proteins.[17]

Antimicrobial Activity

Isatin and its derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][21] The antibacterial mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[19][21] The antifungal activity is often attributed to the disruption of fungal cell wall or membrane synthesis.[19][21]

Experimental Workflow: Plaque Reduction Assay for Antiviral Activity

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

Enzyme Inhibition: A Key Pharmacological Property

A significant aspect of the biological profile of isatin derivatives is their ability to act as inhibitors of various enzymes.[16][22][23] This inhibitory activity is central to many of their therapeutic effects.

Urease and α-Glucosidase Inhibition

Certain imine derivatives of isatin have demonstrated excellent inhibitory activity against urease and α-glucosidase.[22][23] Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, while α-glucosidase inhibitors are used in the management of type 2 diabetes.[23]

Carbonic Anhydrase Inhibition

Isatin-based benzenesulfonamides have been designed and evaluated as inhibitors of carbonic anhydrase isoforms, particularly those associated with tumors (CA IX and XII).[24]

Data Summary: Enzyme Inhibitory Activities of Isatin Derivatives

| Derivative Class | Target Enzyme | IC50 / Ki Values | Reference |

| Imine derivatives | Urease | IC50: 43.33 - 50.67 µM | [22] |

| Imine derivatives | α-Glucosidase | IC50: 128.56 - 162.15 µM | [22] |

| Isatin sulfonamides | Caspase-3 | Ki: 15 nM | [16] |

| Isatin sulfonamides | Caspase-7 | Ki: 47 nM | [16] |

| Isatin benzenesulfonamides | Carbonic Anhydrase IX | - | [24] |

The Promise of Ethyl 2,3-dioxoindoline-6-carboxylate